molecular formula C14H23BN2O3 B1434152 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid CAS No. 1003028-43-0

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1434152
CAS No.: 1003028-43-0
M. Wt: 278.16 g/mol
InChI Key: PZCJFUYHXMZFPN-UHFFFAOYSA-N
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Description

Historical Context of Boronic Acid Chemistry

Boronic acids emerged as critical synthetic intermediates following Edward Frankland’s isolation of ethylboronic acid in 1860. These compounds gained prominence in the 20th century due to their unique Lewis acidity and reversible covalent interactions with diols, enabling applications in molecular recognition and catalysis. The development of the Suzuki-Miyaura cross-coupling reaction in 1979 marked a paradigm shift, positioning boronic acids as indispensable tools for carbon-carbon bond formation in pharmaceuticals and materials science.

The structural versatility of boronic acids, including their ability to form stable tetrahedral complexes, has driven innovations in drug design. For example, the FDA-approved proteasome inhibitor bortezomib (2003) demonstrated the therapeutic potential of boron-containing compounds. These advancements laid the groundwork for synthesizing complex derivatives like 4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid, which integrates a boronic acid moiety with a pharmacologically relevant piperazine group.

Position within Phenylboronic Acid Derivative Classification

This compound belongs to the subclass of ortho-substituted phenylboronic acids, distinguished by a propoxy-linked 4-methylpiperazine group at the third position of the benzene ring. Its structure combines three functional elements:

  • Phenylboronic acid core : Enables participation in Suzuki-Miyaura couplings and diol complexation.
  • Propoxy linker : Enhances solubility and modulates steric interactions.
  • 4-Methylpiperazine moiety : Imparts basicity and potential for hydrogen bonding, a feature common in bioactive molecules.

Table 1: Comparative Analysis of Select Phenylboronic Acid Derivatives

Compound Substituent Molecular Weight (g/mol) Key Applications
Phenylboronic acid None 121.93 Cross-coupling reactions
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid Fluorine + piperazine-propoxy 296.17 Medicinal chemistry research
This compound Piperazine-propoxy 278.16 Enzyme inhibition studies

Significance in Contemporary Chemical Research

This compound exemplifies the convergence of boronic acid reactivity and piperazine-based pharmacology. Key research areas include:

  • Proteasome inhibition : Structural analogs like bortezomib validate boronic acids as protease inhibitors, suggesting potential for targeting ubiquitin-proteasome pathways.
  • Anticancer agent development : The 4-methylpiperazine group may enhance blood-brain barrier permeability, a valuable trait for central nervous system-targeted therapies.
  • Materials science : Its boronic acid moiety enables surface functionalization for biosensors targeting glucose or glycoproteins.

Recent studies highlight its role in synthesizing kinase inhibitors, where the piperazine group mediates selective binding to ATP pockets in cancer-related enzymes.

Overview of Current Scientific Literature

A 2022 review in PMC identified boronic acids as "privileged scaffolds" in drug discovery, citing this compound as a model for hybrid pharmacophore design. Key findings include:

  • Synthetic accessibility : Optimized via palladium-catalyzed couplings, achieving yields >75%.
  • Solubility profiles : Aqueous solubility of 3.595 mg/mL at 10 mM, facilitated by the propoxy-piperazine chain.
  • Thermal stability : Decomposition temperature >200°C, suitable for high-temperature reactions.

Table 2: Physicochemical Properties

Property Value
Molecular formula C₁₄H₂₃BN₂O₃
Molecular weight 278.16 g/mol
Melting point Not reported
Boiling point 417.7°C (estimated)
Solubility in DMSO 10 mM stock solution stable

Ongoing research explores its utility in positron emission tomography (PET) tracer development, leveraging boron’s neutron capture cross-section for theranostic applications.

Properties

IUPAC Name

[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-16-8-10-17(11-9-16)7-2-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCJFUYHXMZFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Specific Synthetic Procedures

Boronic Acid Formation
  • Starting from a halogenated methylphenol derivative (e.g., 4-methyl-3-hydroxyphenyl bromide), a palladium-catalyzed Miyaura borylation is conducted using bis(pinacolato)diboron under inert atmosphere.
  • Reaction conditions:
    • Solvent: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: Potassium acetate or potassium carbonate
    • Temperature: 80–100°C
    • Time: 12–24 hours
  • The reaction yields the corresponding pinacol boronate ester, which is subsequently hydrolyzed under acidic aqueous conditions to afford the free boronic acid.
Preparation of the 3-(4-Methylpiperazin-1-yl)propoxy Side Chain
  • The side chain is synthesized by nucleophilic substitution of 3-chloropropanol (or 3-bromopropanol) with 4-methylpiperazine.
  • Conditions:
    • Solvent: Acetonitrile or ethanol
    • Base: Triethylamine or potassium carbonate
    • Temperature: Room temperature to reflux (50–80°C)
    • Time: 6–12 hours
  • The product is 3-(4-methylpiperazin-1-yl)propanol, which is then converted into the corresponding alkylating agent (e.g., mesylate or tosylate) for ether formation.
Ether Bond Formation (Coupling Step)
  • The phenolic boronic acid derivative is reacted with the alkylating agent of the side chain under basic conditions to form the propoxy ether linkage.
  • Conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 50–80°C
    • Time: 12–24 hours
  • The reaction is monitored by thin-layer chromatography (TLC) or HPLC.

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol/water mixtures) or by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.
  • Characterization methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
    • Mass Spectrometry (MS) for molecular weight verification
    • Infrared (IR) spectroscopy for functional group analysis
    • Elemental analysis for purity assessment

Research Findings and Data Tables on Preparation

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Boronic acid formation Pd catalyst, bis(pinacolato)diboron, KOAc, THF 80–100 12–24 75–85 Inert atmosphere required
Side chain synthesis 4-methylpiperazine, 3-chloropropanol, Et3N 50–80 6–12 80–90 Nucleophilic substitution
Ether bond formation Phenolic boronic acid, alkylating agent, K2CO3 50–80 12–24 65–75 Requires anhydrous conditions
Purification Recrystallization or chromatography N/A N/A N/A Purity > 98% confirmed by NMR/MS

Solubility and Formulation Data

Solvent/System Solubility (mg/mL) Notes
Dimethyl sulfoxide (DMSO) High (>100) Used for stock solutions
Corn oil Moderate Used in in vivo formulations
PEG300 + Tween 80 + water Moderate Co-solvent system for biological use

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Substitution: Various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is being explored for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways. Its boronic acid functionality allows it to interact with diols and other biomolecules, making it a candidate for drug design targeting specific enzymes or receptors.

  • Case Study : Research has shown that boronic acids can act as reversible inhibitors for proteases, which are crucial in cancer progression. The incorporation of the piperazine moiety enhances the selectivity and potency of these inhibitors .

Drug Delivery Systems

The compound's ability to form stable complexes with certain drugs makes it an attractive candidate for drug delivery systems. Its lipophilic nature aids in the formulation of nanoparticles or liposomes that can encapsulate therapeutic agents.

  • Application Example : Studies indicate that boronic acids can be used to enhance the solubility and stability of poorly soluble drugs, thereby improving their bioavailability when administered .

Biosensors

Due to its ability to form stable complexes with sugars and other biomolecules, this compound is being investigated for its use in biosensors. These sensors can detect glucose levels and other biologically relevant molecules, providing valuable data for diabetes management and other metabolic disorders.

  • Research Insight : The functionalization of electrodes with boronic acids has shown promise in the development of highly sensitive electrochemical sensors .

Mechanism of Action

The mechanism of action of 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperazine moiety can enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs, highlighting differences in linkers, substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid 1704064-31-2 C15H25BN2O3 292.19 Propoxy linker, 4-methylpiperazine
3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid HCl 957060-92-3 C12H18BClN2O3 284.55 Carbonyl linker, hydrochloride salt
4-(4-Methylpiperazin-1-yl)phenylboronic acid N/A C11H17BN2O2 220.08 Direct piperazine-phenyl linkage
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid 1704064-12-9 C14H20BFN2O3 294.13 Ethoxy linker, fluorine substituent
4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester N/A C17H27BN2O2 302.22 Pinacol ester-protected boronic acid
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid 936353-84-3 C10H15BN3O2 220.06 Pyridine core instead of benzene
Key Observations:
  • Linker Flexibility : The propoxy linker in the target compound provides greater conformational flexibility compared to rigid carbonyl groups (e.g., ) or shorter ethoxy chains (e.g., ).
  • Protection Strategy : Pinacol esters () stabilize boronic acids but require deprotection for reactivity, unlike the free boronic acid form ().

Physicochemical Properties

  • Solubility : The hydrochloride salt form (e.g., ) improves aqueous solubility compared to free bases. The target compound is typically dissolved in DMSO for experimental use .
  • Stability : Pinacol esters () enhance stability under ambient conditions, whereas free boronic acids () may require refrigeration to prevent degradation.

Biological Activity

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid, a derivative of phenylboronic acid, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which allows for specific interactions with biological targets. The structure includes:

  • Phenyl ring : Provides hydrophobic interactions.
  • Propoxy group : Enhances solubility and bioavailability.
  • 4-Methylpiperazine moiety : Contributes to receptor binding and modulation of enzyme activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting various enzymes, particularly those involved in metabolic pathways.
  • Transmetalation Processes : This compound participates in transmetalation reactions, crucial for the formation of carbon–carbon bonds in synthetic organic chemistry, which can also influence biological pathways .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation:

  • PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis in cancer cells .
  • B-Raf Kinase Inhibition : The compound has been explored for its potential to inhibit B-Raf mutations commonly found in melanoma, suggesting its applicability in targeted cancer therapies .

Antimicrobial Activity

Studies have demonstrated that derivatives of phenylboronic acids possess antimicrobial properties. This compound may disrupt bacterial cell wall synthesis or modulate enzyme activities critical for bacterial survival .

Case Studies

  • In vitro Studies : A study evaluating the effects of the compound on various cancer cell lines revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against melanoma cells .
  • Animal Models : In vivo studies have shown that administration of this compound leads to significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerPI3K/Akt inhibition; B-Raf inhibition
AntimicrobialDisruption of cell wall synthesis
Enzyme InhibitionReversible covalent bonding with diols

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, suggesting suitability for therapeutic use. Toxicology studies have shown minimal adverse effects at therapeutic doses, although further studies are warranted to fully establish safety profiles in humans.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves:

  • Step 1 : Reacting a halogenated aryl precursor (e.g., 4-bromophenylpropoxy derivative) with 4-methylpiperazine under basic conditions to introduce the piperazine moiety.
  • Step 2 : Functionalizing the aryl ring with a boronic acid group using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a ligand (e.g., t-Bu-XPhos) in dioxane/Na₂CO₃ at 100°C for 4–12 hours .
  • Note : Protecting the boronic acid as a pinacol ester (e.g., using pinacolborane) during synthesis improves stability and yield .

Q. How should researchers characterize the electronic and structural properties of this compound?

Key methods include:

  • DFT/B3LYP calculations : To predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps. Basis sets like 6-311++G(d,p) are recommended for accuracy .
  • Vibrational spectroscopy : IR and Raman spectra identify functional groups (e.g., B–O stretching at ~1350 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths and angles, particularly the boronic acid group’s planar geometry .

Q. What are the common reactivity patterns of the boronic acid group in this compound?

The boronic acid moiety participates in:

  • Suzuki couplings : Forms C–C bonds with aryl halides using Pd catalysts.
  • pH-dependent equilibria : Reversibly converts between trigonal planar (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms, affecting binding affinity in aqueous media .
  • Oxidation : Susceptible to H₂O₂-mediated oxidation to phenol derivatives; use antioxidants (e.g., BHT) during storage.

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding to biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes or receptors. For example, the piperazine group may engage in hydrogen bonding with acidic residues (e.g., aspartate) .
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QSPR models : Correlate substituent effects (e.g., propoxy chain length) with binding affinity using Hammett σ constants .

Q. What strategies mitigate contradictions in experimental data (e.g., variable reaction yields)?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (t-Bu-XPhos vs. SPhos) to optimize cross-coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMSO, DMF) against dioxane/water mixtures for boronic acid stability .
  • Temperature control : Lower reaction temperatures (e.g., 80°C vs. 100°C) reduce side reactions like boronic acid oxidation .

Q. How can the compound be functionalized for targeted applications (e.g., sensing or drug delivery)?

  • Phosphono-functionalization : Introduce phosphono groups via nucleophilic substitution at the propoxy chain to enhance metal chelation .
  • Aminoalkyl modifications : Attach fluorescent tags (e.g., dansyl) to the piperazine nitrogen for tracking cellular uptake .
  • Boronate ester formation : React with diols (e.g., glucose) to create dynamic covalent bonds for pH-responsive drug release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
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